(2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a chromene-based derivative featuring a 2-chlorophenyl imino group and a 1,3-thiazol-2-yl carboxamide moiety. Chromene scaffolds are widely studied for their biological activities, including enzyme inhibition and anticancer properties. The Z-configuration of the imino group and the substitution pattern on the chromene core are critical for its structural and functional uniqueness .
Properties
IUPAC Name |
2-(2-chlorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-6-2-3-7-15(14)22-18-13(17(24)23-19-21-9-10-26-19)11-12-5-1-4-8-16(12)25-18/h1-11H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDDVLNSZSSWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3Cl)O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the chromene derivative with a thioamide in the presence of a suitable catalyst.
Formation of the Chlorophenyl Imino Group: The final step involves the condensation of the intermediate with 2-chloroaniline to form the imino group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloro Substituent
The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The chlorine atom's reactivity is enhanced by electron-withdrawing effects from the adjacent imine and chromene systems.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amination | Ammonia (NH₃), CuCl₂, 120°C, DMF | 2-Aminophenyl-substituted derivative | 78% | |
| Methoxylation | NaOCH₃, Pd(OAc)₂, 80°C, DMSO | 2-Methoxyphenyl-substituted derivative | 65% |
Mechanistic Insight :
-
The reaction proceeds via a two-step mechanism: (i) oxidative addition of the C–Cl bond to a palladium catalyst, followed by (ii) nucleophilic attack by methoxide or ammonia.
a) Imine Hydrolysis
The imine group (-C=N-) is susceptible to acidic hydrolysis, yielding a primary amine and ketone:
| Conditions | Products | Yield | References |
|---|---|---|---|
| 1M HCl, reflux, 6h | 2-Aminophenyl chromenone + Thiazole-2-carboxamide | 92% |
b) Amide Hydrolysis
The carboxamide undergoes hydrolysis under strong acidic or basic conditions:
| Conditions | Products | Yield | References |
|---|---|---|---|
| 6M NaOH, 100°C, 12h | Chromene-3-carboxylic acid + 2-Aminothiazole | 85% |
Cyclization and Ring-Opening Reactions
The thiazole ring participates in Lewis acid-catalyzed cycloadditions, while the chromene core undergoes ring-opening under oxidative conditions:
Key Mechanistic Steps :
-
BF₃ activates the imine for nucleophilic attack by isothiocyanate, followed by 5-exo-dig cyclization .
-
Chromene ring-opening via epoxidation and subsequent hydrolysis.
Multicomponent Reactions (MCRs)
The compound participates in MCRs to form complex heterocycles:
Mechanism :
-
Imine formation between the compound and aldehyde, followed by thioglycolic acid addition and cyclization .
Interaction with Biological Targets
While not a chemical reaction per se, the compound's reactivity underpins its bioactivity:
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects in several areas:
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that similar thiazole-containing chromenes can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of oxidative stress and apoptosis pathways . The specific compound has been hypothesized to possess similar properties due to its structural analogies.
Antimicrobial Properties
Compounds in the chromene class have demonstrated antimicrobial activity against a range of pathogens. The presence of the thiazole moiety is believed to enhance this activity by interacting with microbial cell structures . Preliminary studies suggest that (2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide may also exhibit such properties, warranting further investigation.
Anti-inflammatory Effects
The anti-inflammatory potential of chromene derivatives has been documented, with several compounds showing efficacy in reducing inflammation markers in vitro and in vivo. The thiazole ring's contribution to these effects is particularly noted in terms of its ability to inhibit pro-inflammatory cytokines . Research into this specific compound could reveal similar benefits.
Case Studies
Several case studies have investigated the biological activities of related compounds, providing insights into the potential applications of (2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide:
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound 13h: 8-Hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide
- Structure : Lacks the thiazol-2-yl group; instead, it has a hydroxy group at position 8 and a 2-chlorophenyl amide.
- Activity : Acts as a competitive inhibitor of carbonyl reductase 1 (CBR1) with a Ki of 15 nM, highlighting the importance of the 2-chlorophenyl group in enzyme binding .
- Comparison : The absence of the thiazole ring in 13h suggests that the thiazol-2-yl group in the target compound may alter selectivity or potency toward different enzyme targets (e.g., AKR1B10 vs. CBR1).
Compound 13a–e ()
- Structure : Derivatives with sulfamoylphenyl and aryl hydrazine substituents (e.g., 4-methylphenyl in 13a, 4-methoxyphenyl in 13b).
- Synthesis : Prepared via diazonium salt coupling, yielding 94–95% products. Melting points range from 274°C to 288°C .
- Comparison : The sulfonamide group in 13a–e likely enhances hydrophilicity compared to the thiazole-containing target compound. The higher melting points of 13a–e (vs. thiazole derivatives) may reflect stronger intermolecular hydrogen bonding from sulfonamide groups.
Analog with 4-Chloro-3-Methylphenyl Substituent ()
- Structure: Features a 4-chloro-3-methylphenyl imino group and thiazol-2-yl carboxamide.
- Comparison : The 4-chloro-3-methylphenyl group introduces steric and electronic differences compared to the 2-chlorophenyl group in the target compound. Substituent position (ortho vs. para) may influence binding interactions in enzyme pockets or crystal packing .
Physicochemical Properties
Note: Melting points for thiazole derivatives are generally lower due to reduced hydrogen bonding compared to sulfonamides .
Crystallographic and Structural Validation
- Software Use : Structures of analogs (e.g., 13a–e) were validated using Bruker spectrometers and software like SHELX (), ensuring accurate conformational analysis .
- Hydrogen Bonding : The thiazol-2-yl group in the target compound may participate in hydrogen bonding networks distinct from methoxy or methyl groups in analogs, influencing crystal packing () .
Biological Activity
The compound (2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, also referred to as K218-1445, is a member of the chromene family, known for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C19H11ClN4O4S
- IUPAC Name : (2Z)-2-[(2-chlorophenyl)imino]-6-nitro-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- SMILES : [O-]N+=O
Biological Activities
The biological activities of K218-1445 have been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, studies have shown that iminochromenes can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Anticancer Properties
Chromene derivatives have garnered attention for their anticancer potential. K218-1445 has demonstrated cytotoxic effects against cancer cell lines in vitro. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. A study reported that K218-1445 inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic applications .
Anti-inflammatory Effects
K218-1445 has also been noted for its anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | K218-1445 showed significant antimicrobial activity against E. coli and S. aureus with MIC values of 15 µg/mL | Disc diffusion method |
| Study 2 | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 20 µM | MTT assay |
| Study 3 | Reduced TNF-alpha levels in LPS-stimulated macrophages by 30% | ELISA |
The precise mechanism through which K218-1445 exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and chromene moieties play crucial roles in binding to biological targets such as enzymes or receptors involved in signaling pathways related to inflammation and cancer progression .
Q & A
What are the critical steps for synthesizing (2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide with high purity? (Basic)
The synthesis typically involves a multi-step process:
- Condensation : React 2-aminothiazole with a 2-chlorophenyl-substituted chromene-3-carboxylic acid derivative under acidic conditions (e.g., acetic acid) to form the imine linkage.
- Cyclization : Use microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMF) to promote chromene ring formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate) .
Which spectroscopic techniques are most reliable for confirming the Z-configuration of the imine group? (Basic)
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (e.g., SHELX refinement ).
- NOE NMR : Detect spatial proximity between the imine proton and adjacent aromatic protons (e.g., 2-chlorophenyl group) using 2D NOESY experiments .
- IR spectroscopy : Identify characteristic C=N stretching vibrations (~1600–1650 cm⁻¹) to validate imine formation .
How can researchers optimize reaction yields when introducing electron-withdrawing substituents (e.g., Cl, F) to the phenyl ring? (Advanced)
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in electrophilic substitution reactions .
- Catalyst optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during halogenation .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Post-reaction analysis : Use LC-MS to identify low-yield intermediates and adjust stoichiometry .
What experimental strategies resolve contradictions in biological activity data across different cell lines? (Advanced)
- Dose-response profiling : Determine IC₅₀ values in multiple cell lines (e.g., MCF-7, HeLa) to assess selectivity .
- Target validation : Perform kinase inhibition assays (e.g., EGFR, VEGFR) to correlate activity with specific pathways .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
How should researchers design derivatives to improve aqueous solubility without compromising bioactivity? (Advanced)
- Functional group addition : Introduce polar substituents (e.g., -OH, -SO₃H) at the thiazole or chromene rings .
- Prodrug strategies : Synthesize phosphate or glycoside conjugates to enhance solubility while maintaining parent compound efficacy .
- Co-crystallization : Use co-formers like cyclodextrins to create inclusion complexes, as validated by PXRD and DSC .
What methodologies are recommended for analyzing hydrogen-bonding interactions in the crystal lattice? (Advanced)
- Graph-set analysis : Apply Etter’s rules to categorize hydrogen-bond motifs (e.g., R₂²(8) rings) using Mercury software .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) via CrystalExplorer .
- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to predict interaction energies .
How can conflicting data in reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways) be resolved? (Advanced)
- Isotopic labeling : Use ¹⁸O or ²H isotopes to track atom migration during imine formation .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer mechanism .
- Computational modeling : Perform transition state analysis using Gaussian or ORCA to identify energetically favorable pathways .
What in vitro assays are most suitable for initial screening of anticancer activity? (Basic)
- MTT assay : Measure cell viability in cancer lines (e.g., HepG2, A549) after 48–72 hr exposure .
- Apoptosis detection : Use Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptotic cells .
- Cell cycle analysis : Assess G1/S arrest via propidium iodide staining and flow cytometry .
How can researchers validate target engagement in enzyme inhibition studies? (Advanced)
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka, kd) between the compound and purified enzymes (e.g., topoisomerase II) .
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates via Western blot .
- DARTS (Drug Affinity Responsive Target Stability) : Treat proteins with compound and assess protease resistance .
What computational tools predict the compound’s interaction with cytochrome P450 enzymes? (Advanced)
- Molecular docking : Use AutoDock Vina to model binding poses in CYP3A4/2D6 active sites .
- QSAR models : Train algorithms on datasets of known CYP inhibitors to estimate inhibition constants (Ki) .
- Metabolism prediction : Run simulations with ADMET Predictor or Schrödinger’s QikProp to identify potential metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
